1-Hexadecanethiol chemical and physical properties
1-Hexadecanethiol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Hexadecanethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 1-Hexadecanethiol. The information is curated for researchers, scientists, and professionals in drug development who utilize this long-chain alkanethiol in their work, particularly in the formation of self-assembled monolayers (SAMs) and surface functionalization.
Core Chemical and Physical Properties
1-Hexadecanethiol, also known as cetyl mercaptan, is a colorless liquid or solid with a characteristic strong odor.[1] It is a combustible liquid that is practically insoluble in water.[2]
Table 1: General Chemical Information
| Property | Value |
| Chemical Name | 1-Hexadecanethiol |
| Synonyms | Cetyl mercaptan, Hexadecyl mercaptan, n-Hexadecanethiol |
| CAS Number | 2917-26-2[1] |
| Molecular Formula | C₁₆H₃₄S |
| Molecular Weight | 258.51 g/mol [3][4] |
| SMILES | CCCCCCCCCCCCCCCCS[3][5] |
| InChI | 1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3[3][5] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless liquid or solid (below 64-68°F) with a strong odor. | [1] |
| Melting Point | 18-20 °C (64.4 - 68 °F) | [2][5][6] |
| Boiling Point | 184-191 °C at 7 mmHg | [3][5][6] |
| 334 °C | [2] | |
| Density | 0.84 g/mL at 25 °C | [3][5] |
| 0.85 g/cm³ | [2] | |
| Vapor Pressure | 0.1 mmHg | [1] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [6] |
| 135 °C (275 °F) | [2] | |
| Refractive Index | n20/D 1.462 | [3][5] |
| Solubility | Insoluble in water.[1][2] Soluble in organic solvents like ether and chloroform.[7] |
Table 3: Spectroscopic Data
| Technique | Description |
| ¹H NMR | Spectra are available for 1-Hexadecanethiol. |
| ¹³C NMR | Spectra are available for 1-Hexadecanethiol. |
| Mass Spectrometry | Mass spectra (electron ionization) are available for 1-Hexadecanethiol.[8] |
| Infrared (IR) Spectroscopy | IR spectra are available for 1-Hexadecanethiol. |
Experimental Protocols
Synthesis of 1-Hexadecanethiol
A common method for the synthesis of 1-Hexadecanethiol is the reaction of 1-bromohexadecane with thiourea.[2]
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromohexadecane in a suitable solvent such as ethanol.
-
Addition of Thiourea: Add an equimolar amount of thiourea to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Hydrolysis: After the reaction is complete, cool the mixture and add a solution of a strong base, such as sodium hydroxide, to hydrolyze the intermediate isothiouronium salt.
-
Isolation: The resulting 1-Hexadecanethiol can be isolated by extraction with an organic solvent (e.g., diethyl ether or hexane), followed by washing the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography.
Formation of Self-Assembled Monolayers (SAMs) on Gold
1-Hexadecanethiol is widely used to form well-ordered self-assembled monolayers on gold surfaces.[9] The thiol group has a strong affinity for gold, leading to the spontaneous formation of a dense and stable monolayer.
Methodology:
-
Substrate Preparation:
-
Use a clean gold substrate (e.g., gold-coated silicon wafer or glass slide).
-
Clean the substrate to remove any organic contaminants. A common cleaning procedure involves sonicating the substrate in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can also be used for rigorous cleaning, but requires extreme caution.
-
-
Thiol Solution Preparation:
-
Prepare a dilute solution of 1-Hexadecanethiol (typically 1-10 mM) in a high-purity solvent, such as ethanol.
-
-
Immersion:
-
Immerse the clean gold substrate into the thiol solution. The immersion time can range from a few minutes to several hours, with longer immersion times generally leading to more ordered monolayers. The process is often carried out at room temperature.
-
-
Rinsing:
-
After immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.
-
-
Drying:
-
Dry the substrate with a gentle stream of inert gas, such as nitrogen or argon.
-
-
Characterization:
-
The quality and properties of the SAM can be characterized using various surface-sensitive techniques, including:
-
Contact Angle Goniometry: To determine the hydrophobicity of the surface.
-
Ellipsometry: To measure the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and packing of the monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the monolayer.
-
-
Safety and Handling
1-Hexadecanethiol is a combustible liquid and should be handled with appropriate safety precautions. It has a strong, unpleasant odor and can cause irritation to the eyes, skin, and respiratory system.[1] Ingestion may cause nausea and vomiting.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling this chemical.[6] Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 1-Hexadecanethiol for its effective and safe use in research and development. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Hexadecanethiol - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Hexadecanethiol(2917-26-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 1-十六烷硫醇 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. robinsonbrothers.uk [robinsonbrothers.uk]
- 9. 1-Hexadecanethiol [webbook.nist.gov]
